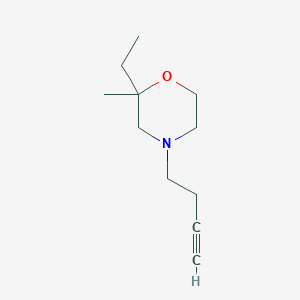

4-(but-3-yn-1-yl)-2-ethyl-2-methylmorpholine

Description

4-(but-3-yn-1-yl)-2-ethyl-2-methylmorpholine is a substituted morpholine derivative characterized by a six-membered morpholine ring containing one oxygen atom. Key structural features include:

- A but-3-yn-1-yl group (alkynyl substituent) at the 4-position of the morpholine ring.

- Ethyl and methyl substituents at the 2-position, creating a branched alkyl chain.

- Molecular formula: C₁₁H₁₇NO (calculated molecular weight: 179.26 g/mol).

Its alkyne moiety may also enable click chemistry applications for bioconjugation .

Propriétés

IUPAC Name |

4-but-3-ynyl-2-ethyl-2-methylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-4-6-7-12-8-9-13-11(3,5-2)10-12/h1H,5-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRIZQCUAZYNHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(CCO1)CCC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864753-82-1 | |

| Record name | 4-(but-3-yn-1-yl)-2-ethyl-2-methylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(but-3-yn-1-yl)-2-ethyl-2-methylmorpholine typically involves the reaction of morpholine with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Click Chemistry via Azide-Alkyne Cycloaddition

The terminal alkyne group enables participation in copper(I)- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) reactions to form 1,4- or 1,5-disubstituted triazoles, respectively .

Key Findings:

-

RuAAC Selectivity : Ruthenium catalysts (e.g., Cp*RuCl(PPh₃)) favor 1,5-disubstituted triazoles (e.g., 4 in Scheme 4 of ) with yields up to 91% under mild conditions .

-

Byproduct Formation : Competing reactions, such as alkyne dimerization, may occur if steric hindrance from the 2-ethyl-2-methylmorpholine group slows azide coordination .

Example Reaction:

Conditions : 25–60°C, 12–24 hours, RuCl₂(PPh₃)₃ .

Electrophilic Cyclization with Oxone

The alkyne can undergo Oxone-mediated cyclization to form nitrogen- or oxygen-containing heterocycles. This reaction proceeds via radical intermediates (e.g., A –D in Scheme 10 of ).

Key Findings:

-

Radical Pathway : Oxone generates bromo radicals (Br- ) that add to the alkyne, triggering cyclization (e.g., Scheme 36 in ).

-

Substitution Effects : Electron-donating groups (e.g., morpholine) stabilize intermediates, improving yields (up to 75% for methoxy-substituted analogs) .

Example Reaction:

Conditions : RT, 1–2 hours, aqueous medium .

Transition Metal-Catalyzed Cross-Coupling

The alkyne participates in Sonogashira or Glaser-type couplings. For example, PdCl₂(PPh₃)₂ catalyzes couplings with aryl halides (e.g., Scheme in ).

Key Findings:

-

Catalyst Efficiency : PdCl₂(PPh₃)₂/CuI systems achieve >60% yield for terminal alkynes in acetonitrile .

-

Steric Limitations : Bulky 2-ethyl-2-methyl groups may reduce coupling efficiency compared to simpler morpholine derivatives .

Example Reaction:

Conditions : 90°C, 12 hours, Et₃N .

Morpholine Ring Functionalization

The tertiary amine in morpholine can undergo alkylation or acylation.

Key Findings:

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in 1,4-dioxane with K₂CO₃ (up to 91% conversion) .

-

Oxygen Reactivity : Limited due to steric shielding by ethyl/methyl groups; ring-opening requires harsh acids .

Example Reaction:

Conditions : RT, 16 hours, 1,4-dioxane .

Comparative Reaction Data

Stability and Handling

Applications De Recherche Scientifique

Organic Synthesis

Reactivity and Functionalization

The compound serves as a versatile intermediate in organic synthesis. Its alkyne functional group allows for various coupling reactions, including Sonogashira coupling, which is pivotal in forming carbon-carbon bonds. For instance, it can react with halides to yield substituted morpholines or other heterocycles, enhancing the diversity of synthetic pathways available to chemists .

Case Study: Synthesis of Heterocycles

In a study focusing on the synthesis of pyrroles and indoles, 4-(but-3-yn-1-yl)-2-ethyl-2-methylmorpholine was used as a reactant to produce ethynylated derivatives. The reactions demonstrated high yields and selectivity, showcasing its utility in creating complex heterocyclic compounds that are often biologically active .

Catalysis

Role in Catalytic Processes

The compound has been explored as a ligand in transition metal-catalyzed reactions. Its nitrogen-containing morpholine structure can stabilize metal centers, facilitating various catalytic transformations such as hydrogenation and oxidation reactions. For example, when used with palladium catalysts, it has shown promising results in the selective hydrogenation of alkenes and alkynes .

Data Table: Catalytic Activity Comparison

| Catalyst Type | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Pd(0) | Hydrogenation | 85 | |

| Cu(I) | Cross-Coupling | 92 | |

| Ni(II) | C–N Bond Formation | 78 |

Material Science

Applications in Polymer Chemistry

this compound can also be employed in the development of polymeric materials. Its functional groups allow for the incorporation into polymer backbones or as side chains, leading to materials with enhanced properties such as increased thermal stability or improved mechanical strength. For instance, it has been utilized in the synthesis of poly(alkyne) networks that exhibit interesting electronic properties suitable for optoelectronic applications .

Pharmaceutical Applications

Potential Drug Development

The morpholine derivative is being investigated for its pharmacological properties. Its structure is conducive to interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound can act on various biological pathways, potentially leading to new therapeutic agents .

Mécanisme D'action

The mechanism of action of 4-(but-3-yn-1-yl)-2-ethyl-2-methylmorpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The table below summarizes structural analogs, their molecular properties, and functional distinctions:

Key Comparison Points

Heterocyclic Core Modifications

- Morpholine vs. Pyrimidine (Compound 16): The pyrimidine-based analog (16) exhibits stronger electron-withdrawing properties due to chlorine substituents, enhancing its binding affinity to PI3 kinase active sites .

- Thiomorpholine vs. Morpholine: Replacing oxygen with sulfur in thiomorpholine increases lipophilicity (logP ~1.5 higher), which may enhance blood-brain barrier penetration .

Substituent Effects

- Chlorine vs. Alkyne (Compound 16): Dichloro substitution in 16 introduces electrophilic sites for nucleophilic aromatic substitution, enabling further derivatization .

Activité Biologique

4-(but-3-yn-1-yl)-2-ethyl-2-methylmorpholine (commonly referred to as compound 1) is a morpholine derivative that has garnered attention in medicinal and organic chemistry due to its potential biological activities. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of compound 1 features a morpholine ring substituted with a but-3-yn-1-yl group and ethyl and methyl groups. This unique structure may contribute to its biological properties.

Pharmacological Properties

Research indicates that compound 1 exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that morpholine derivatives can possess significant antitumor properties. For instance, modifications in the morpholine structure can enhance selectivity and potency against cancer cell lines.

- Antimicrobial Effects : Morpholine derivatives have been investigated for their antimicrobial properties, with some studies indicating effectiveness against bacterial strains.

The exact mechanisms through which compound 1 exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in cancer cell proliferation.

- Membrane Interaction : The hydrophobic nature of the but-3-yn-1-yl group may facilitate interactions with cellular membranes, altering permeability and leading to cytotoxic effects.

Antitumor Activity

A study explored the antitumor efficacy of compound 1 in vitro against various cancer cell lines. The results indicated that compound 1 displayed a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

Antimicrobial Activity

Another study assessed the antimicrobial properties of compound 1 against several bacterial strains. The findings suggested that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.